![molecular formula C11H14BrClO2 B1377945 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene CAS No. 1365272-89-4](/img/structure/B1377945.png)
5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene
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Description
5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene is a chemical compound with the molecular formula C11H14BrClO2 . It has garnered attention in the field of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene consists of a benzene ring substituted with bromo, chloro, ethoxy, and propoxy groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Photostimulated Reactions for Hydrodehalogenation and Cyclization
Research demonstrates the utility of photostimulated reactions involving aryl and alkyl chlorides and bromides, including those similar to "5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene", in producing reduced products and cyclized derivatives with high yields. These processes are crucial in the synthesis of complex organic molecules, showcasing the role of such compounds in facilitating tin-free hydrodehalogenation and radical cyclization reactions under light stimulation (Vaillard, Postigo, & Rossi, 2004).
Halogenation of Polyalkylbenzenes
The halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts reveals the potential of halogenated compounds in selective halogenation processes. Such methodologies are instrumental in creating mixed halogenated compounds, further emphasizing the importance of "5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene" like compounds in synthetic chemistry for achieving specific halogenation patterns (Bovonsombat & Mcnelis, 1993).
Fluorination of Aromatic Compounds
The electrochemical fluorination of aromatic compounds, including halobenzenes, demonstrates the complex interplay of reactions that such compounds undergo in the presence of fluorine sources. This study underlines the versatility of halogenated compounds in synthesizing fluorinated aromatic molecules, which are of significant interest in pharmaceutical and material science (Horio et al., 1996).
Polymerization Initiators
The use of halogenated compounds as initiators for polymerization processes indicates their role in the synthesis of regioregular polymers and block copolymers. Such applications are essential in materials science, where the precise control over polymer structure dictates material properties (Gao et al., 2014).
properties
IUPAC Name |
5-bromo-1-chloro-3-ethoxy-2-propoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-5-15-11-9(13)6-8(12)7-10(11)14-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVEYSZGPYIRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268259 |
Source
|
Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |
CAS RN |
1365272-89-4 |
Source
|
Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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